![molecular formula C11H11NO5 B051175 (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate CAS No. 106268-96-6](/img/structure/B51175.png)
(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate
Overview
Description
(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate, also known as 4-nitrobenzoic acid methyl ester, is an organic compound with a molecular formula of C9H9NO4. It is a colorless solid that is soluble in water, ethanol, and other organic solvents. This compound has been used in a variety of scientific research applications and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Hydrogen-Bonded Structures and Polymorphism
Research has demonstrated the significance of hydrogen-bonded structures and polymorphism in molecules similar to "(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate". For instance, studies on related nitrobenzoate compounds have elucidated their crystalline structures, showing how hydrogen bonding and molecular interactions contribute to their stabilization and polymorphic forms. This understanding is crucial for designing materials with specific physical properties, including pharmaceuticals and organic semiconductors (Portilla et al., 2007).
Chemical Synthesis and Catalysis
Compounds with structures analogous to "(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate" have been investigated for their roles in chemical synthesis and catalysis. For example, nitrobenzoate esters serve as intermediates in the synthesis of various organic compounds, highlighting their utility in constructing complex molecules and facilitating reactions that are fundamental to organic synthesis and pharmaceutical development (Kuethe & Beutner, 2009).
Antimicrobial and Anticonvulsant Activities
Certain nitrobenzoate derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and anticonvulsant properties. These studies provide a foundation for developing new therapeutic agents by exploring the bioactive potential of nitrobenzoate derivatives and related molecules. Such research underlines the importance of chemical synthesis in drug discovery and the development of new treatments for various diseases (Giradkar et al., 2020).
Mechanism of Action
Target of Action
The primary targets of (2R)-(-)-2-Methylglycidyl 4-nitrobenzoate
It’s known that nitrobenzoate compounds often interact with bacterial enzymes involved in nitrobenzoate degradation .
Mode of Action
The exact mode of action of (2R)-(-)-2-Methylglycidyl 4-nitrobenzoate
It’s known that nitrobenzoate compounds can undergo reductive pathways, with the reduction of a nitro group to an amino group .
Biochemical Pathways
The specific biochemical pathways affected by (2R)-(-)-2-Methylglycidyl 4-nitrobenzoate
It’s known that nitrobenzoate compounds can be metabolized via reductive pathways in bacteria .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (2R)-(-)-2-Methylglycidyl 4-nitrobenzoate
The compound is a solid at room temperature and has a melting point of 60-62 °c . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of (2R)-(-)-2-Methylglycidyl 4-nitrobenzoate
It’s known that the compound can be used as a starting material in the total synthesis of leukotriene b4 , which is a potent mediator of inflammation.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (2R)-(-)-2-Methylglycidyl 4-nitrobenzoate
It’s known that the compound should be stored at 2-8°c , suggesting that temperature could affect its stability.
properties
IUPAC Name |
[(2R)-2-methyloxiran-2-yl]methyl 4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-11(7-17-11)6-16-10(13)8-2-4-9(5-3-8)12(14)15/h2-5H,6-7H2,1H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBTVFBOTFDPTA-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate | |
CAS RN |
106268-96-6 | |
Record name | (R)-(-)-2-Methylglycidyl 4-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106268-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-(-)-2-Methylglycidyl 4-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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